molecular formula C7H5BrN2OS B2865494 4-(5-Bromofuran-2-yl)-1,3-thiazol-2-amine CAS No. 24614-21-9

4-(5-Bromofuran-2-yl)-1,3-thiazol-2-amine

Cat. No. B2865494
CAS RN: 24614-21-9
M. Wt: 245.09
InChI Key: JHRJHHTUQFDOIA-UHFFFAOYSA-N
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Description

4-(5-Bromofuran-2-yl)-1,3-thiazol-2-amine is a chemical compound that has gained significant attention in the field of scientific research due to its potential as a therapeutic agent. This compound has been found to exhibit various biochemical and physiological effects, making it a promising candidate for the development of new drugs.

Scientific Research Applications

Quantitative Assessment and Interaction Analysis Research on related compounds, such as N-substituted-5-(adamantan-1-yl)-1,3,4-thiadiazole-2-amines, demonstrates the importance of noncovalent interactions in the stabilization of crystal structures and the orientation of amino groups. Studies like these highlight the role of halogen substitutions in influencing intermolecular interactions, which could be relevant for designing new materials or drugs based on the 4-(5-Bromofuran-2-yl)-1,3-thiazol-2-amine scaffold. These findings were derived from crystallographic and Quantum Theory of Atoms-in-Molecules (QTAIM) analysis, showcasing the complex interplay between intra- and intermolecular forces in such compounds (El-Emam et al., 2020).

Synthetic Methodologies Innovations in synthetic chemistry have led to the development of novel imidazo[2,1-b]thiazol-5-amine derivatives through a one-pot, four-component reaction. This methodology demonstrates the versatility of synthesizing complex molecules which could be applied to this compound, potentially expanding its utility in medicinal chemistry and drug development. Such advancements offer a streamlined approach to accessing a variety of functionalized thiazole derivatives, facilitating research into their applications (Mahdavi et al., 2012).

Biological Agents Development The synthesis of thiazolidinone derivatives from key intermediates like 1-(1-benzofuran-2-yl)-2-bromoethanone provides a framework for generating biologically active compounds. This methodological approach can be adapted to produce derivatives of this compound, potentially leading to new antimicrobial and analgesic agents. Understanding the synthesis and activity relationship of such compounds enhances our capabilities in drug discovery and development (Venkatesh et al., 2010).

Corrosion Inhibition and Material Science Thiazole derivatives have shown promising results as corrosion inhibitors for metals, indicating potential industrial applications for this compound. The application of density functional theory (DFT) calculations and molecular dynamics simulations to assess the inhibition performance of similar compounds could guide the development of new materials with enhanced corrosion resistance. This research not only contributes to material science but also opens up avenues for the application of this compound in protective coatings and anticorrosive materials (Kaya et al., 2016).

properties

IUPAC Name

4-(5-bromofuran-2-yl)-1,3-thiazol-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2OS/c8-6-2-1-5(11-6)4-3-12-7(9)10-4/h1-3H,(H2,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHRJHHTUQFDOIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=C1)Br)C2=CSC(=N2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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